molecular formula C15H18O B6199091 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one CAS No. 2703782-08-3

1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one

Cat. No.: B6199091
CAS No.: 2703782-08-3
M. Wt: 214.3
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Description

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a phenyl group attached to a spirocyclic heptanone ring system, which is further substituted with two methyl groups at the first carbon atom. The presence of the spirocyclic structure imparts distinct chemical properties and reactivity patterns to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a diene or a dienophile, under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or alkanes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one can be compared with other similar compounds, such as 1,1-dimethyl-6-phenylspiro[2.2]heptan-2-one and 1,1-dimethyl-6-phenylspiro[3.4]heptan-2-one. These compounds share structural similarities but differ in the size and complexity of their spirocyclic rings. The unique spirocyclic structure of this compound imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2703782-08-3

Molecular Formula

C15H18O

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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